molecular formula C8H13NO3 B1267922 1-Acetamidocyclopentane-1-carboxylic acid CAS No. 4854-46-0

1-Acetamidocyclopentane-1-carboxylic acid

Cat. No. B1267922
CAS RN: 4854-46-0
M. Wt: 171.19 g/mol
InChI Key: WMLJYVSRHSZWQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane-based amino acids has been explored through multiple approaches. One notable method involves the Diels-Alder reaction to produce norbornene cycloadducts, followed by oxidative cleavage, ensuring proper stereochemistry of the resultant diastereomers. This method has been applied efficiently to produce enantiopure diastereomers of 1-aminocyclopentane-1,2,4-tricarboxylic acids, showcasing the versatility and efficiency of asymmetric synthesis in generating cyclopentane-based amino acid derivatives (Caputo et al., 2006).

Molecular Structure Analysis

The molecular structure and conformation of 1-aminocyclopentane-1-carboxylic acid derivatives have been extensively studied, highlighting the importance of the cyclopentane ring's positioning relative to peptide chains. Crystallographic studies have provided insight into the conformational preferences of these compounds, indicating potential for α/310-helical conformations, which are influenced by the torsion angles around the Cα—C bonds (Valle et al., 1988).

Chemical Reactions and Properties

1-Aminocyclopentane-1-carboxylic acid and its derivatives participate in various chemical reactions, demonstrating unique reactivity patterns due to their cyclopentane structure. For instance, the rearrangement of 1-amino-2-nitrocyclopentanecarboxylic acid during acetylation highlights the compound's reactivity, where both carboxy- and acetamido-groups are necessary for the observed transformation (Turner, 1967).

Physical Properties Analysis

The physical properties of cyclopentane-based amino acids are largely influenced by their molecular structure. The cyclopentane ring confers rigidity to the molecule, impacting its solubility, boiling point, and melting point. These properties are crucial for understanding the compound's behavior in various solvents and conditions, though specific details on 1-acetamidocyclopentane-1-carboxylic acid are scarce and warrant further investigation.

Chemical Properties Analysis

The chemical properties of 1-acetamidocyclopentane-1-carboxylic acid derivatives, such as acidity, basicity, and reactivity towards other chemical agents, are shaped by the presence of functional groups (amino and carboxylic acid groups) and the cyclopentane ring. Studies have shown that cyclopentane-1,3-dione can act as a novel isostere for the carboxylic acid functional group, suggesting that derivatives of 1-acetamidocyclopentane-1-carboxylic acid could exhibit similar isosteric properties (Ballatore et al., 2011).

Scientific Research Applications

Application 1: Alleviating Heat Stress Damage in Marine Red Algae

  • Scientific Field : Marine Biology
  • Summary of the Application : 1-Acetamidocyclopentane-1-carboxylic acid and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
  • Methods of Application : The study involved the application of 1-Acetamidocyclopentane-1-carboxylic acid and its analogs to the marine red alga Neopyropia yezoensis under heat stress conditions .
  • Results or Outcomes : The application of 1-Acetamidocyclopentane-1-carboxylic acid increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .

Application 2: Ethylene-Independent Growth Regulator

  • Scientific Field : Plant Physiology
  • Summary of the Application : 1-Aminocyclopropane 1-carboxylic acid (ACC), a non-proteinogenic amino acid, was discovered to be an intermediate in the biosynthesis of the plant hormone ethylene . In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .
  • Methods of Application : The study involved the application of exogenous ACC to various plant tissues .
  • Results or Outcomes : The application of ACC has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .

properties

IUPAC Name

1-acetamidocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-8(7(11)12)4-2-3-5-8/h2-5H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLJYVSRHSZWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281738
Record name 1-(acetylamino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetamidocyclopentane-1-carboxylic acid

CAS RN

4854-46-0
Record name MLS000738007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(acetylamino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MT Perfetti - 2015 - search.proquest.com
Improving the understanding of the role of chromatin regulators in the initiation, development, and suppression of cancer and other devastating diseases is critical, as they are integral …
Number of citations: 3 search.proquest.com

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